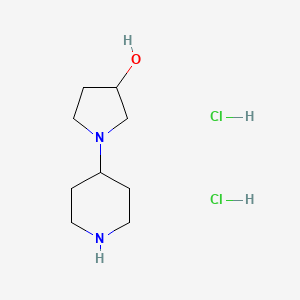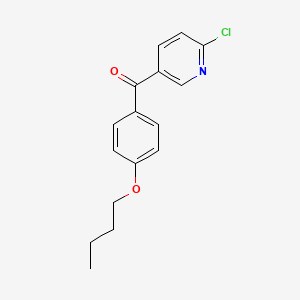
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Inhibitors of Blood Platelet Aggregation : One study identified a compound related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride" as a potent inhibitor of ADP-induced aggregation of blood platelets. This compound was selected from a series of similar compounds synthesized for this purpose (Grisar et al., 1976).
Synthesis of Important Chemical Compounds : A novel method for the synthesis of "3-(Pyrrolidin-1-yl)piperidine", which is closely related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride", was developed. This compound is significant in medicinal chemistry (Smaliy et al., 2011).
Cyclopropanone Equivalents in Synthetic Applications : Compounds related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride" are used as cyclopropanone equivalents in various nucleophilic reactions, aiding in the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).
Molecular Structure Studies : Studies have been conducted to understand the molecular structure of compounds related to "1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride", providing insights into their conformation and stability (Igonin et al., 1993).
Experimental and Theoretical NMR Study : This compound has been studied using nuclear magnetic resonance (NMR) spectroscopy to understand its stable forms and molecular structure, which is crucial in the field of chemistry and drug design (Alver et al., 2011).
Synthesis of Synthetic Bacteriochlorins : The compound has applications in the synthesis of bacteriochlorins for near-infrared absorbers, a critical component in photodynamic therapy (Reddy et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with a piperidine moiety, such as 4-piperidino-piperidine, have been found to interact withLiver carboxylesterase 1 in humans . This enzyme is involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Pathways
Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways , which play a crucial role in cellular response to hypoxia.
Result of Action
Some piperidine derivatives have shown significant inhibitory bioactivity in hepg2 cells , indicating potential anticancer activity.
Action Environment
It’s known that the biological activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Direcciones Futuras
Propiedades
IUPAC Name |
1-piperidin-4-ylpyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-6-11(7-9)8-1-4-10-5-2-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMBSOSNZXXLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696200 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Piperidinyl)-3-pyrrolidinol dihydrochloride | |
CAS RN |
1220019-95-3 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















